2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile
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Overview
Description
2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler aromatic nitrile compound used as a solvent and precursor in organic synthesis.
Phenylacetylene: An aromatic alkyne used in various coupling reactions.
Hydroxymethylbenzene: An aromatic alcohol with applications in organic synthesis.
Uniqueness
2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is unique due to its combination of functional groups and aromatic rings, which provide versatility in chemical reactions and potential applications. Its structure allows for multiple points of modification, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
823227-79-8 |
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Molecular Formula |
C24H15NO |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[3-(hydroxymethyl)phenyl]ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H15NO/c25-17-24-11-4-3-10-23(24)15-14-22-9-2-1-8-21(22)13-12-19-6-5-7-20(16-19)18-26/h1-11,16,26H,18H2 |
InChI Key |
JJZUJZAIGHYXON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC(=C2)CO)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
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